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Core Science & Biosynthesis

Foundational

chemical structure of 2-Ethyl-1-methyl-5-nitro-1H-indole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-1-methyl-5-nitro-1H-indole Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-1-methyl-5-nitro-1H-indole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and structural elucidation of 2-Ethyl-1-methyl-5-nitro-1H-indole, a compound of significant interest to researchers in medicinal chemistry and drug development. The 5-nitroindole scaffold is a well-established pharmacophore present in molecules with notable biological activities, including anticancer properties.[1][2][3] While this specific derivative is not extensively documented in current literature, this guide leverages established chemical principles and proven methodologies to present a predictive and actionable pathway for its creation and characterization. We will detail a robust synthetic strategy via the Fischer Indole Synthesis, outline rigorous protocols for purification and analysis, and provide predicted characterization data to serve as a benchmark for researchers. This document is designed to empower scientists with the technical insights and practical steps necessary to explore the therapeutic potential of this novel chemical entity.

Introduction: The Significance of the 5-Nitroindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] The introduction of a nitro group at the C-5 position of the indole ring has been shown to be a critical modification for enhancing biological activity. Substituted 5-nitroindoles have demonstrated a broad spectrum of anticancer activities against various cancer cell lines.[1][3] Mechanistically, these compounds have been identified as potent binders of c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and subsequent cell-cycle arrest in cancer cells.[1] The strategic placement of substituents at other positions on the indole core allows for the fine-tuning of physicochemical properties and target-binding affinities. This guide focuses on the targeted synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole, a derivative designed to explore the interplay between the electron-withdrawing nitro group and alkyl substitutions at the N-1 and C-2 positions.

Structural Elucidation and Predicted Physicochemical Properties

Core Chemical Structure and Nomenclature

The structure of the target compound is defined by an indole core, which is a bicyclic structure composed of a fused benzene and pyrrole ring. The numbering of the indole ring system dictates the precise placement of the following substituents:

  • 2-Ethyl: An ethyl group (-CH₂CH₃) at the C-2 position of the pyrrole ring.

  • 1-Methyl: A methyl group (-CH₃) on the nitrogen atom (N-1) of the pyrrole ring.

  • 5-Nitro: A nitro group (-NO₂) at the C-5 position of the benzene ring.

G Target 2-Ethyl-1-methyl-5-nitro-1H-indole Disconnect Fischer Indole Retrosynthesis Target->Disconnect Precursors N-methyl-N-(4-nitrophenyl)hydrazine + Butanal Disconnect->Precursors G cluster_reactants Reactants Hydrazine N-methyl-N-(4-nitrophenyl)hydrazine Intermediate Hydrazone Formation (in situ) Hydrazine->Intermediate Butanal Butanal Butanal->Intermediate Cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Intermediate->Cyclization Acid (e.g., PPA, ZnCl₂) Heat Product 2-Ethyl-1-methyl-5-nitro-1H-indole Cyclization->Product Elimination of NH₃

Caption: Proposed reaction pathway via Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a robust starting point, adaptable based on laboratory observations. All operations should be conducted in a well-ventilated fume hood.

Reagents & Equipment:

  • N-methyl-N-(4-nitrophenyl)hydrazine

  • Butanal

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add N-methyl-N-(4-nitrophenyl)hydrazine (1.0 eq).

  • Solvent Addition: Add the chosen solvent, such as glacial acetic acid (20 mL). Begin stirring.

  • Carbonyl Addition: Slowly add butanal (1.1 eq) to the stirring mixture at room temperature. An initial exothermic reaction and color change may be observed as the hydrazone forms.

  • Catalyst Addition: Cautiously add the acid catalyst. For PPA, a common choice, add approximately 10x the weight of the hydrazine. If using ZnCl₂, add catalytic to stoichiometric amounts (0.5-1.5 eq). 5[5]. Cyclization: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice in a large beaker. This will precipitate the crude product and neutralize the strong acid.

  • Neutralization & Extraction: Carefully neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely a dark solid.

Purification Protocol

The crude product will require purification to remove unreacted starting materials and polymeric side products, a common issue in indole synthesis.

[6]Method: Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A good starting point is a hexane/ethyl acetate system.

  • Elution: Begin elution with 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity to 80:20 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-Ethyl-1-methyl-5-nitro-1H-indole as a solid, which is expected to be yellow or orange.

Physicochemical and Structural Characterization Workflow

Confirmation of the final product's identity and purity is achieved through a combination of standard analytical techniques.

G Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Dissolve in CDCl₃ or DMSO-d₆ MS Mass Spectrometry (MS) Start->MS Confirm Molecular Weight IR Infrared Spectroscopy (IR) Start->IR Identify Functional Groups Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Analytical workflow for structural confirmation.

Protocol for NMR Spectroscopy
  • Objective: To confirm the proton and carbon framework of the molecule and verify the substitution pattern.

  • Procedure:

    • Dissolve ~5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

    • Acquire a ¹H NMR spectrum. Verify the predicted chemical shifts, multiplicities, and integration values.

    • Acquire a ¹³C NMR spectrum. Confirm the presence of the expected number of carbon signals.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

Protocol for Mass Spectrometry
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare it to the calculated exact mass (204.0899 for C₁₁H₁₂N₂O₂).

Protocol for Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups.

  • Procedure:

    • Analyze the solid sample using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands:

      • ~1520 and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group (-NO₂).

      • ~2970-2850 cm⁻¹: C-H stretching of the alkyl (methyl and ethyl) groups.

      • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and indole rings.

Potential Applications and Future Directions

Given the established role of 5-nitroindoles in oncology research, 2-Ethyl-1-methyl-5-nitro-1H-indole represents a valuable candidate for biological screening. I[1][3]ts potential as an anticancer agent, specifically as a c-Myc G-quadruplex binder, warrants investigation in cell viability assays using relevant cancer cell lines like HeLa or non-small cell lung cancer lines. F[1][2]urthermore, the modulation of alkyl groups at N-1 and C-2 could influence its selectivity and pharmacokinetic properties, opening avenues for structure-activity relationship (SAR) studies aimed at developing next-generation indole-based therapeutics.

This guide provides a comprehensive, predictive, and practical framework for the synthesis and characterization of the novel compound 2-Ethyl-1-methyl-5-nitro-1H-indole. By employing the robust and well-documented Fischer Indole Synthesis, researchers can reliably access this molecule. The detailed protocols for synthesis, purification, and multi-faceted spectroscopic analysis, along with the predicted data, offer a clear and scientifically grounded pathway for any researcher or drug development professional seeking to explore this promising region of chemical space. The insights provided herein are intended to accelerate research and development efforts targeting the therapeutically significant 5-nitroindole scaffold.

References

  • Borgia, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-935. [Link]

  • Loakes, D. (2001). The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437-2447. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". RSC. [Link]

  • American Chemical Society. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]

  • Cambridge University Press. (2009). Fischer Indole Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (2019). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
  • Organic Syntheses. (1977). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 65. [Link]

  • National Center for Biotechnology Information. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PubMed Central. [Link]

  • SciSpace. (2002). Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. [Link]

  • National Center for Biotechnology Information. 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole. PubChem. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4752. [Link]

  • ChemBK. 1H-Indole, 1-Methyl-5-nitro-. ChemBK. [Link]

  • Semantic Scholar. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Stenutz. 2-methyl-5-nitro-1H-isoindole-1,3(2H)-dione. Stenutz. [Link]

  • Der Pharma Chemica. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(6), 343-349. [Link]

  • Chemsrc. Ethyl 5-Nitroindole-2-Carboxylate. Chemsrc. [Link]

  • ResearchGate. (2012). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. ResearchGate. [Link]

  • MDPI. (2020). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2020(4), M1164. [Link]

  • American Chemical Society. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • NIST. 1H-Indole, 2-methyl-. NIST WebBook. [Link]

  • ResearchGate. (2004). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. ResearchGate. [Link]

  • Shree Devamani Chemopharma. 2 methyl 5 nitro phenol. Shree Devamani Chemopharma. [Link]

  • National Center for Biotechnology Information. 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole. PubChem. [Link]

  • PubChemLite. 1-ethyl-2-methyl-3-[2-nitro-1-(nitromethyl)ethyl]indole. PubChemLite. [Link]

  • Royal Society of Chemistry. (1934). The nitration of 2-methylindole. Journal of the Chemical Society (Resumed), 1415. [Link]

  • PubChemLite. 3-ethyl-2-methyl-5-nitroindole. PubChemLite. [Link]

  • National Center for Biotechnology Information. 7-ethyl-2-methyl-5-nitro-1H-indole. PubChem. [Link]

Sources

Exploratory

Comparative Technical Analysis: 2-Methyl-5-nitroindole vs. 2-Ethyl-1-methyl-5-nitroindole

This technical guide provides a comparative analysis of 2-methyl-5-nitroindole and its N-methylated, C2-ethylated analog, 2-ethyl-1-methyl-5-nitroindole . It is structured to assist medicinal chemists in understanding th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 2-methyl-5-nitroindole and its N-methylated, C2-ethylated analog, 2-ethyl-1-methyl-5-nitroindole . It is structured to assist medicinal chemists in understanding the synthetic, physicochemical, and functional divergences between these two scaffolds.

Executive Summary

2-Methyl-5-nitroindole (Compound A) is a canonical indole building block characterized by a polar N-H motif and a C2-methyl group. It serves as a versatile intermediate for azo dyes, pigments, and kinase inhibitors, functioning primarily as a hydrogen bond donor (HBD) in molecular recognition.

2-Ethyl-1-methyl-5-nitroindole (Compound B) is a lipophilic derivative where the N-H is masked by a methyl group and the C2 position bears an ethyl chain. This structural modification abolishes H-bond donor capability, increases steric bulk at the C2 position, and significantly enhances lipophilicity (LogP). It is typically employed in Structure-Activity Relationship (SAR) studies to probe the necessity of the indole N-H for binding affinity or to improve membrane permeability.

Physicochemical Profiling

The transition from Compound A to Compound B involves simultaneous N-methylation and C2-homologation. This results in drastic changes in solubility and electronic profile.

Feature2-Methyl-5-nitroindole (Compound A)2-Ethyl-1-methyl-5-nitroindole (Compound B)Impact on Drug Design
CAS Number 7570-47-0Not widely listed (Research Grade)Identification
Molecular Formula C₉H₈N₂O₂C₁₁H₁₂N₂O₂MW increase (+28 Da)
Molecular Weight 176.17 g/mol 204.23 g/mol Minimal impact on ligand efficiency
H-Bond Donors 1 (Indole NH)0Critical: Loss of key binding interaction
H-Bond Acceptors 2 (Nitro group)2 (Nitro group)Unchanged
LogP (Calc.) ~2.4~3.3High: Increased permeability/non-specific binding
pKa (NH) ~17 (in DMSO)N/A (No acidic proton)Stability in basic media
Melting Point 172–176 °C< 100 °C (Predicted)Lower crystal lattice energy (No H-bonds)

Structural & Electronic Analysis (SAR Logic)

The functional divergence between these two molecules is dictated by the Indole N1 and C2 positions.

The N1-Switch (H-Bonding vs. Permeability)
  • Compound A (N-H): The free amine acts as a weak acid. In protein binding pockets, this NH often forms a critical hydrogen bond with backbone carbonyls (e.g., in the hinge region of kinases).

  • Compound B (N-Me): Methylation "caps" this interaction. If biological activity is retained despite this change, the N-H interaction is non-essential. If activity drops, the N-H is a critical pharmacophore. Additionally, N-methylation prevents N-glucuronidation, potentially altering the metabolic clearance pathway.

The C2-Steric Wedge (Methyl vs. Ethyl)
  • Compound A (Methyl): A small hydrophobic anchor.

  • Compound B (Ethyl): The additional methylene unit (-CH₂-) adds rotational freedom and steric bulk. This probes the depth of the hydrophobic pocket. If the pocket is tight, the ethyl group may cause steric clash, reducing affinity.

SAR_Logic Start SAR Decision: Compound A vs B A_Node 2-Methyl-5-nitroindole (A) Start->A_Node B_Node 2-Ethyl-1-methyl-5-nitroindole (B) Start->B_Node A_Prop H-Bond Donor (NH) Low Steric Bulk (Me) A_Node->A_Prop A_Use Target: H-Bond Driven Binding (e.g., Kinase Hinge) A_Prop->A_Use Comparison Compare IC50/EC50 A_Use->Comparison B_Prop No H-Bond Donor High Steric Bulk (Et) High LogP B_Node->B_Prop B_Use Target: Hydrophobic Pocket Probe Membrane Permeability Optimization B_Prop->B_Use B_Use->Comparison

Figure 1: SAR Decision Tree illustrating the strategic selection between Compound A and B in drug design.

Synthetic Pathways[1][2][3][4][5]

The synthesis of both compounds relies on the Fischer Indole Synthesis , but Compound B requires an additional alkylation step or a specific ketone precursor.

Synthesis of Compound A (2-Me-5-NO2)[2][3]
  • Precursors: 4-Nitrophenylhydrazine + Acetone.

  • Catalyst: Polyphosphoric acid (PPA) or ZnCl₂.[1][2]

  • Mechanism: Hydrazone formation → [3,3]-Sigmatropic rearrangement → Cyclization → Ammonia loss.[3][2][4]

Synthesis of Compound B (2-Et-1-Me-5-NO2)

This is best approached via a modular route:

  • Step 1: Synthesis of 2-ethyl-5-nitroindole using 4-Nitrophenylhydrazine + 2-Butanone (Methyl Ethyl Ketone) .

    • Note: 2-Butanone can yield two regioisomers (2-ethyl vs. 2,3-dimethyl). Acidic conditions generally favor the 2-ethyl derivative (thermodynamic product), but purification is required.

  • Step 2: N-Methylation using Methyl Iodide (MeI) or Dimethyl Carbonate (DMC).

Synthesis_Workflow Hydrazine 4-Nitrophenylhydrazine Hydrazone_A Acetone Phenylhydrazone Hydrazine->Hydrazone_A Hydrazone_B MEK Phenylhydrazone Hydrazine->Hydrazone_B Acetone Acetone Acetone->Hydrazone_A MEK 2-Butanone (MEK) MEK->Hydrazone_B Fischer Fischer Cyclization (Acid Catalyst, Heat) Hydrazone_A->Fischer Hydrazone_B->Fischer Comp_A Compound A (2-Me-5-NO2-Indole) Fischer->Comp_A Pre_Comp_B Intermediate (2-Et-5-NO2-Indole) Fischer->Pre_Comp_B Methylation N-Methylation (MeI, NaH, DMF) Pre_Comp_B->Methylation Comp_B Compound B (2-Et-1-Me-5-NO2-Indole) Methylation->Comp_B

Figure 2: Parallel synthetic workflows for Compound A and Compound B.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitroindole (Compound A)

Based on standard Fischer Indole methodologies [1, 2].

  • Hydrazone Formation: Dissolve 4-nitrophenylhydrazine (10 mmol) in Ethanol (20 mL). Add Acetone (12 mmol) and a drop of Glacial Acetic Acid. Reflux for 1 hour. Cool to precipitate the hydrazone. Filter and dry.[5]

  • Cyclization: Add the dried hydrazone to Polyphosphoric Acid (PPA, 10 g) heated to 80 °C. Stir mechanically.

  • Exotherm Control: Slowly raise temperature to 100–110 °C. The reaction will darken and evolve heat. Maintain for 30–60 minutes.

  • Quench: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude indole will precipitate as a yellow/brown solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate 4:1).

    • Yield: Typically 60–75%.

    • Appearance: Yellow crystalline solid.[5][6]

Protocol 2: Synthesis of 2-Ethyl-1-methyl-5-nitroindole (Compound B)

Two-stage synthesis: Cyclization followed by N-alkylation [3].

Stage 1: 2-Ethyl-5-nitroindole

  • Follow Protocol 1, substituting Acetone with 2-Butanone (Methyl Ethyl Ketone) .

  • Purification Note: The crude product may contain 2,3-dimethyl-5-nitroindole. Separate via column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes). The 2-ethyl isomer typically elutes differently due to steric shape.

Stage 2: N-Methylation

  • Setup: Under Nitrogen atmosphere, dissolve purified 2-ethyl-5-nitroindole (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins until H₂ evolution ceases and the solution turns deep red/orange (anion formation).

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the product will be less polar than the starting material).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[7] Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically >90% for the methylation step.[8]

References

  • Sigma-Aldrich. 2-Methyl-5-nitroindole Product Sheet (CAS 7570-47-0).Link

  • Robinson, B. The Fischer Indole Synthesis.[3] Chemical Reviews, 1963, 63(4), 373–401. (Classic mechanism and catalyst review).

  • BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles.Link

  • PubChem. Compound Summary: 2-Methyl-5-nitroindole.Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Two-Step Synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole, a valuable scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole, a valuable scaffold in medicinal chemistry, starting from commercially available 2-ethylindole. The synthesis is presented as a two-step process: an initial N-methylation followed by a regioselective nitration. This guide emphasizes the mechanistic principles, experimental details, safety considerations, and characterization of the final compound, designed to ensure reproducibility and safety for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 5-Nitroindole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, the 5-nitroindole moiety is a key building block in the development of novel therapeutics. Its derivatives have been investigated for a wide range of biological activities, including potential anticancer properties as c-Myc G-quadruplex binders and as inhibitors of various enzymes.[2][3] The efficient, targeted synthesis of functionalized 5-nitroindoles is therefore of considerable interest for creating libraries of new chemical entities for drug screening and development.

This application note details a reliable and scalable two-step synthesis to produce 2-Ethyl-1-methyl-5-nitro-1H-indole, a derivative with potential for further functionalization in drug discovery programs.

Overall Synthetic Strategy

The synthesis proceeds in two distinct experimental stages, starting with the N-methylation of 2-ethylindole, followed by the nitration of the resulting intermediate. This strategy is designed to control the regioselectivity of the final nitration step.

SynthesisWorkflow Start 2-Ethylindole Intermediate 2-Ethyl-1-methyl-1H-indole Start->Intermediate Step 1: N-Methylation (CH₃)₂CO₃, K₂CO₃, DMF FinalProduct 2-Ethyl-1-methyl-5-nitro-1H-indole Intermediate->FinalProduct Step 2: Nitration HNO₃ / H₂SO₄, 0-5 °C Mechanism cluster_0 Reaction Conditions cluster_1 Indole Intermediate Properties Strong Acid (HNO₃/H₂SO₄) Strong Acid (HNO₃/H₂SO₄) C3-Protonation & Pyrrole Ring Deactivation C3-Protonation & Pyrrole Ring Deactivation Strong Acid (HNO₃/H₂SO₄)->C3-Protonation & Pyrrole Ring Deactivation causes N1-Methyl, C2-Ethyl Substituted N1-Methyl, C2-Ethyl Substituted N1-Methyl, C2-Ethyl Substituted->C3-Protonation & Pyrrole Ring Deactivation leads to Electrophilic attack on Benzene Ring Electrophilic attack on Benzene Ring C3-Protonation & Pyrrole Ring Deactivation->Electrophilic attack on Benzene Ring directs Regioselective Nitration at C5 Regioselective Nitration at C5 Electrophilic attack on Benzene Ring->Regioselective Nitration at C5 favors

Sources

Application

Application Note: Strategic Reduction Protocols for 2-Ethyl-1-methyl-5-nitro-1H-indole

Executive Summary This application note details the strategic reduction of the nitro group in 2-Ethyl-1-methyl-5-nitro-1H-indole to yield its corresponding amine, 5-Amino-2-ethyl-1-methyl-1H-indole . This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic reduction of the nitro group in 2-Ethyl-1-methyl-5-nitro-1H-indole to yield its corresponding amine, 5-Amino-2-ethyl-1-methyl-1H-indole . This transformation is a critical step in the synthesis of indole-based alkaloids and pharmaceutical intermediates (e.g., analogs of Zafirlukast or melatonin receptor agonists).

While the nitro group reduction is a standard transformation, the specific indole scaffold presents unique challenges:

  • Electron Density: The resulting 5-aminoindole is highly electron-rich and prone to rapid oxidative degradation (browning/polymerization) upon exposure to air.

  • Solubility: The N-methyl and C2-ethyl substituents increase lipophilicity compared to the parent indole, necessitating specific solvent systems.

This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for high-purity/pharmaceutical applications, and Iron-Mediated Reduction (Method B) for robust, cost-effective scaling.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Compound: 2-Ethyl-1-methyl-5-nitro-1H-indole

  • Target: 5-Amino-2-ethyl-1-methyl-1H-indole

  • Molecular Weight Change:

    
     (Loss of 
    
    
    
    , Gain of
    
    
    ).
Reaction Mechanism & Selectivity

The reduction restores the intrinsic electron density of the indole ring. The 5-nitro group acts as an electron sink; once reduced to the amine, the nitrogen lone pair donates density back into the indole system. This makes the product susceptible to oxidation at the C3 position. Therefore, inert atmosphere handling during workup is not optional—it is a critical quality attribute.

ReactionScheme cluster_precaution Stability Warning Substrate 2-Ethyl-1-methyl- 5-nitro-1H-indole Intermediate [Nitroso/Hydroxylamine Intermediates] Substrate->Intermediate Reduction (H2/Pd or Fe/H+) Product 5-Amino-2-ethyl- 1-methyl-1H-indole Intermediate->Product -H2O Oxidation Oxidative Degradation (Quinone Imines) Product->Oxidation O2 / Light

Caption: Reaction pathway illustrating the reduction to the amine and the subsequent risk of oxidative degradation if exposed to air.

Method A: Catalytic Hydrogenation (Pd/C)

Best For: Pharmaceutical grade synthesis, high purity requirements, gram-scale. Mechanism: Heterogeneous catalysis via Hantzsch-like pathway.

Materials
  • Substrate: 2-Ethyl-1-methyl-5-nitro-1H-indole (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk). Load: 10 wt%.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1] Note: The ethyl/methyl substitution ensures good solubility in alcohols.

  • Hydrogen Source: H2 gas (balloon or Parr shaker at 30 psi).

Protocol
  • Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve the substrate in Ethanol (10 mL/g).

    • Tip: If solubility is poor, add Ethyl Acetate (EtOAc) as a co-solvent (3:1 EtOH:EtOAc).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Under a gentle stream of

    
    , carefully add the 10% Pd/C (10% by weight of substrate).
    
    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Balloon Method: Purge the flask with

      
       (balloon) x3. Stir vigorously at Room Temperature (RT) for 2–4 hours.
      
    • Parr Shaker: Pressurize to 30 psi. Shake for 1–2 hours.

  • Monitoring: Check TLC (System: 50% EtOAc/Hexane). The yellow nitro spot (

    
    ) will disappear; a fluorescent blue/purple amine spot (
    
    
    
    ) will appear.
  • Workup (Critical):

    • Filter the mixture through a pad of Celite under an inert atmosphere (or keep the filter cake wet with solvent to prevent ignition).

    • Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo at

      
      .
      
    • Storage: Store the resulting oil/solid immediately under Argon at

      
      .
      

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best For: Large scale (>10g), labs without H2 supply, or if the substrate contains trace poisons (S, I) that deactivate Pd. Mechanism: Single Electron Transfer (SET) reduction.

Materials
  • Substrate: 1.0 equiv.

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).[2]

Protocol
  • Dissolution: Dissolve the nitroindole in Ethanol/Water (4:1) in a flask equipped with a reflux condenser.[2]

  • Activation: Add the

    
     and Iron powder.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous mechanical stirring.
    
    • Observation: The grey iron suspension will darken (rust color) as iron oxides form.

  • Timeline: Reflux for 1–3 hours. Monitor by TLC.[1][2]

  • Workup (Emulsion Control):

    • Cool to RT.

    • Dilute with an equal volume of Ethyl Acetate.

    • Filter through a Celite pad to remove iron sludge.[2][3] Note: This sludge can be sticky.

    • Wash the filtrate with water and brine.[4]

    • Dry over

      
       and concentrate.
      

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (Pd/C + H2)Method B (Fe/NH4Cl)
Yield 90–98%80–90%
Purity (Crude) High (clean conversion)Moderate (iron salts remain)
Scalability Limited by H2 safety/pressureExcellent (Linear scale-up)
Cost High (Pd catalyst)Low (Iron is cheap)
Safety Risk Fire (Pyrophoric Pd)Toxicity (Iron waste)
Troubleshooting Guide
ProblemDiagnosisSolution
Reaction Stalls (Method A) Catalyst PoisoningFilter and add fresh catalyst. Ensure solvent is sulfur-free.
Product turns brown/black OxidationIMMEDIATE ACTION: Add 0.1% Ascorbic acid during workup or store as HCl salt.
Incomplete reduction (Method B) Iron Surface PassivationAdd 1-2 drops of Acetic Acid to activate the iron surface.
Low Solubility Steric bulk of Et/Me groupsSwitch solvent to THF/MeOH (1:1) or warm the reaction slightly (Method A).

Experimental Workflow Diagram

Workflow cluster_MethodA Method A: Pd/C Hydrogenation cluster_MethodB Method B: Fe/NH4Cl Start Start: 2-Ethyl-1-methyl- 5-nitro-1H-indole Choice Select Method Start->Choice StepA1 Dissolve in EtOH Add 10% Pd/C Choice->StepA1 High Purity StepB1 Dissolve in EtOH/H2O Add Fe + NH4Cl Choice->StepB1 Large Scale StepA2 H2 Atmosphere (Balloon/Parr) StepA1->StepA2 StepA3 Filter (Celite) Inert Atmosphere StepA2->StepA3 Finish Isolate 5-Amino-2-ethyl- 1-methyl-1H-indole StepA3->Finish StepB2 Reflux (80°C) 1-3 Hours StepB1->StepB2 StepB3 Filter Iron Sludge Extract w/ EtOAc StepB2->StepB3 StepB3->Finish Stabilize Stabilize: Store under Argon or Convert to HCl Salt Finish->Stabilize

Caption: Decision matrix and workflow for the reduction of substituted nitroindoles.

References

  • BenchChem. "Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds." BenchChem Technical Library. Accessed Feb 2026.[5] Link

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols." Common Organic Chemistry. Accessed Feb 2026.[5] Link

  • Maklakov, S. A., et al. "Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid."[6] ChemInform, 2003. (Illustrates reduction of N-methyl-2-alkyl-5-nitroindoles). Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines: Catalytic Hydrogenation." Organic Chemistry Portal. Accessed Feb 2026.[5] Link

  • Vertex AI Search. "Comparative Analysis of Synthetic Routes for 1-Ethyl-2-propyl-1H-indol-5-amine." BenchChem Internal Data. (Provides analog justification). Link

Sources

Method

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing Nitroindole Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of Nitroindoles in Oncology The indole scaffold is a highly "privileged motif" in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Nitroindoles in Oncology

The indole scaffold is a highly "privileged motif" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The introduction of a nitro group onto this versatile framework dramatically alters its electronic properties, creating a unique chemical entity with significant potential in the development of novel anticancer agents.[2] Nitroindoles, particularly 5- and 7-nitroindole derivatives, have emerged as promising building blocks for therapeutics that target fundamental cancer processes.[3][4]

The anticancer activity of nitroindole derivatives is often multifaceted. A primary mechanism involves the targeted stabilization of G-quadruplex (G4) DNA structures, particularly within the promoter region of the c-Myc oncogene.[3][5] The c-Myc transcription factor is overexpressed in up to 80% of human cancers, making it a critical target for therapeutic intervention.[3][5] By stabilizing the G4 structure, these compounds can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[5][6] Furthermore, some nitroindole-based agents have been shown to increase intracellular reactive oxygen species (ROS), inducing oxidative stress that is preferentially toxic to cancer cells with their inherently higher metabolic rates.[5]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for creating anticancer agents from nitroindole building blocks. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore this promising class of compounds.

Strategic Approaches to the Synthesis of Bioactive Nitroindoles

The functionalization of the nitroindole core is central to developing potent and selective anticancer agents. The position of the nitro group (e.g., 5- or 7-nitroindole) and the nature of the substituents appended to the indole ring are critical determinants of biological activity.[4] Key synthetic transformations often involve modifications at the N1, C2, and C3 positions of the indole nucleus.

Core Synthetic Transformations:
  • N-Alkylation: The indole nitrogen is readily alkylated to introduce various side chains. This is a common strategy to modulate the solubility, cell permeability, and target-binding properties of the final compound.

  • Vilsmeier-Haack Reaction: This reaction is a powerful tool for introducing a formyl group at the C3 position of the indole ring, which can then serve as a versatile handle for further elaboration.[5][7]

  • Reductive Amination: The C3-formyl group can be readily converted to an amine-containing side chain via reductive amination, allowing for the introduction of diverse functional groups.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex indole derivatives.[8]

  • Reduction of the Nitro Group: The nitro group itself can be reduced to an amino group, providing another point for diversification and potentially altering the compound's mechanism of action.[5][9]

The following workflow illustrates a general synthetic strategy for creating a library of substituted nitroindole derivatives for anticancer screening.

G Nitroindole Nitroindole (e.g., 5-Nitroindole) N_Alkylated N-Alkylated Nitroindole Nitroindole->N_Alkylated N-Alkylation (e.g., R-X, Base) C3_Formyl C3-Formylated Nitroindole Nitroindole->C3_Formyl Vilsmeier-Haack (POCl3, DMF) Aminoindole Aminoindole Derivative Nitroindole->Aminoindole Nitro Reduction (e.g., Pd/C, H2) N_Alkylated->C3_Formyl Vilsmeier-Haack (POCl3, DMF) Final_Compounds Diverse Anticancer Agent Candidates C3_Formyl->Final_Compounds Reductive Amination (Amine, NaBH4) C3_Formyl->Final_Compounds Other Derivatizations Aminoindole->Final_Compounds Further Functionalization

Caption: General synthetic workflow for nitroindole-based anticancer agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving nitroindole building blocks.

Protocol 1: Vilsmeier-Haack Formylation of 5-Nitroindole

This protocol describes the introduction of a formyl group at the C3 position of 5-nitroindole, a crucial step for subsequent functionalization.[5]

Materials:

  • 5-Nitroindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-nitroindole (1.0 eq) in anhydrous DMF (5-10 mL per gram of indole) and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has completely melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-nitroindole-3-carboxaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product as a yellow solid.[5]

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show a characteristic singlet for the aldehyde proton around δ 9.6-10.0 ppm.[5]

Protocol 2: Reductive Amination of 5-Nitroindole-3-carboxaldehyde

This protocol details the synthesis of N-substituted aminomethyl nitroindoles, a common motif in potent c-Myc G-quadruplex binders.[5]

Materials:

  • 5-Nitroindole-3-carboxaldehyde

  • Substituted amine (e.g., pyrrolidine) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-nitroindole-3-carboxaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).

  • Add the substituted amine (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted aminomethyl nitroindole.

Self-Validation: Successful synthesis can be confirmed by the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the aminomethyl group in the ¹H NMR spectrum. Mass spectrometry will confirm the expected molecular weight of the product.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of a nitroindole to the corresponding aminoindole, which can be a key step in modulating the electronic properties and biological activity of the final compound.[5]

Materials:

  • Substituted 5-nitroindole derivative

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of the 5-nitroindole derivative (1.0 eq) in methanol or ethanol in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Seal the flask and purge the system with hydrogen gas (using a balloon or a Parr hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the 5-aminoindole derivative. Note that some aminoindoles can be unstable and susceptible to air oxidation, so it is often advisable to use them in the next synthetic step without extensive purification or to store them under an inert atmosphere.[5]

Self-Validation: The reduction can be confirmed by the disappearance of the characteristic signals for the nitro group in the IR spectrum and a significant upfield shift of the aromatic protons in the ¹H NMR spectrum. Mass spectrometry will show a decrease in molecular weight corresponding to the conversion of a nitro group to an amino group.

Data Presentation: Anticancer Activity of Nitroindole Derivatives

The following table summarizes the in vitro anticancer activity of representative nitroindole-based compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindoleHeLa5.08c-Myc G-quadruplex binder[5]
Pyrrolidine-substituted 5-nitroindoleHeLa5.89c-Myc G-quadruplex binder[5]
Indole-based Bcl-2 Inhibitor (U2)MCF-70.83Bcl-2 Inhibition[10]
Indole-based Bcl-2 Inhibitor (U2)A5490.73Bcl-2 Inhibition[10]
Indole-based Bcl-2 Inhibitor (U2)MDA-MB-2315.22Bcl-2 Inhibition[10]
N-(1H-indole-6-yl)benzamide derivativeT47D28.23Not specified[9]
N-(1H-indole-6-yl)benzamide derivativeMCF-730.63Not specified[9]

Mechanistic Insights: Targeting Oncogenic Pathways

The therapeutic potential of nitroindole derivatives is rooted in their ability to modulate key signaling pathways that are dysregulated in cancer.

G cluster_0 Cancer Cell Nucleus cMyc_Promoter c-Myc Promoter (G-Quadruplex Formation) cMyc_Gene c-Myc Oncogene cMyc_Promoter->cMyc_Gene Transcription cMyc_Promoter->cMyc_Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation, Tumor Growth cMyc_Protein->Proliferation Nitroindole Nitroindole-based G4 Stabilizer Nitroindole->cMyc_Promoter Binds & Stabilizes Apoptosis Apoptosis, Cell Cycle Arrest Nitroindole->Apoptosis

Caption: Mechanism of c-Myc downregulation by nitroindole G4 stabilizers.

As depicted, certain nitroindole derivatives bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[5] This stabilization event impedes the transcriptional machinery, leading to a downregulation of c-Myc protein expression.[5] The subsequent decrease in c-Myc levels disrupts its pro-proliferative and anti-apoptotic functions, ultimately inducing cell cycle arrest and programmed cell death in cancer cells.[5][6] This targeted approach offers a promising strategy for developing therapies against a wide range of c-Myc-driven malignancies.

Conclusion

Nitroindole scaffolds represent a versatile and potent platform for the design and synthesis of novel anticancer agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to create and explore diverse libraries of nitroindole derivatives. By leveraging the unique electronic properties of the nitroindole nucleus and strategically functionalizing the scaffold, it is possible to develop next-generation cancer therapeutics with improved efficacy and selectivity. The continued exploration of this chemical space holds significant promise for addressing the ongoing challenges in oncology drug discovery.

References

  • Kashyap, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

  • Yadav, G., et al. (2024). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect. Available at: [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kashyap, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available at: [Link]

  • Fall, Y., et al. (2020). Reactions of 3-nitroindoles with mesoionic münchnones. ResearchGate. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Various Authors. (2021). Synthesis and Reactions of Nitroindoles. ResearchGate. Available at: [Link]

  • Lopes, J. F., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society. Available at: [Link]

  • Lopes, J. F., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Various Authors. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Uddin, M. N., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Nitroindoles

Ticket ID: NI-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NI-PUR-001 Status: Open Assigned Specialist: Dr. A. Chen, Senior Application Scientist[1]

Executive Summary

Purifying nitroindoles presents a distinct set of challenges compared to standard organic intermediates.[1] The electron-withdrawing nitro group (


) significantly increases the acidity of the indole N-H proton (

drops from ~16.2 to ~14.7), leading to strong hydrogen bonding with the silanol groups (

) of silica gel. This interaction results in the most common user complaints: severe tailing (streaking) and co-elution of regioisomers .[1]

This guide provides a self-validating workflow to overcome these solubility and polarity issues using modified stationary phases and dry-loading techniques.

Module 1: The "Streaking" Issue (Tailing on Silica)

The Root Cause

Standard silica gel is slightly acidic (pH 4–5).[1] Nitroindoles act as hydrogen bond donors.[1] The acidic N-H of the nitroindole binds tightly to the deprotonated or lone-pair-rich sites on the silica surface. This is not simple adsorption; it is a "drag" effect that widens the elution band, causing overlap with impurities.[1]

The Solution: Silica Deactivation

To prevent tailing, you must block the active silanol sites. This is achieved by adding a basic modifier to your mobile phase.[1][2]

Protocol A: The Triethylamine (TEA) Wash

Do not just add TEA to the bottle. You must equilibrate the column.

  • Prepare Mobile Phase: Standard Hexane/Ethyl Acetate (Hex/EtOAc) or DCM/MeOH mixture.[1]

  • Add Modifier: Add 1% Triethylamine (TEA) to the solvent system.[1]

  • Column Pre-treatment (Critical Step):

    • Pack the column with silica.[1][2][3][4]

    • Flush with 2–3 column volumes (CV) of the mobile phase containing TEA.

    • Why? This saturates the acidic silanol sites with TEA before your sample arrives.[1]

  • Elution: Run the column with the same TEA-modified solvent.

Technical Note: If TEA is incompatible with downstream steps, 1% Acetic Acid can sometimes be used.[1] While counter-intuitive for acidic protons, it ensures the silica surface is fully protonated, preventing the N-H from ionizing or interacting with localized basic pockets. However, TEA is the gold standard for nitroindoles.

Module 2: Solubility & Sample Loading

The Problem: Solubility Mismatch

Nitroindoles have high melting points and poor solubility in non-polar solvents (e.g., Hexane).[1]

  • Liquid Loading Error: Dissolving the sample in DCM or EtOAc and loading it onto a Hexane-equilibrated column causes the sample to precipitate immediately upon contact with the mobile phase, or "wash" down the column in the strong solvent, destroying resolution.

The Solution: Dry Loading

Dry loading is mandatory for nitroindole separations exceeding 100 mg.

Protocol B: Celite/Silica Dry Loading
  • Dissolution: Dissolve crude nitroindole in the minimum amount of a strong solvent (Acetone, THF, or DCM/MeOH).[1]

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude sample).[1]

  • Evaporation: Rotary evaporate until a free-flowing powder remains.

    • Check: If the powder is sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder directly onto the top of the pre-packed column bed.

  • Capping: Add a layer of sand (1 cm) on top of the dry load to prevent disturbance when pouring solvent.[1]

Module 3: Separation of Regioisomers

Separation Logic

When synthesizing nitroindoles (e.g., nitration of indole), you often get a mixture of 4-, 5-, 6-, and 7-nitroindoles.[1]

  • 4-Nitroindole: Often elutes first (less polar due to intramolecular H-bonding or dipole cancellation).[1]

  • 5-Nitroindole: Elutes later (highly polar, linear dipole).[1]

Recommended Solvent Systems
Compound ClassPolarityRecommended Mobile PhaseGradient Profile
Mononitroindoles MediumHexane / EtOAc (+1% TEA)0%

40% EtOAc
Dinitroindoles HighDCM / MeOH0%

5% MeOH
N-Alkylated Nitroindoles Low-MediumHexane / DCM10%

100% DCM

Visual Troubleshooting Guide

The following logic tree outlines the decision-making process for rescuing a failed purification.

Troubleshooting Start Issue: Poor Separation CheckTailing Is the spot streaking/tailing? Start->CheckTailing CheckSolubility Is the sample precipitating? CheckTailing->CheckSolubility No YesTailing Cause: Silanol Interaction CheckTailing->YesTailing Yes YesPrecip Cause: Solvent Mismatch CheckSolubility->YesPrecip Yes NoIssue Issue: Co-eluting Isomers CheckSolubility->NoIssue No ActionTEA Action: Add 1% TEA to Mobile Phase YesTailing->ActionTEA ActionAlumina Alt Action: Switch to Neutral Alumina ActionTEA->ActionAlumina If fails ActionDryLoad Action: Switch to Dry Loading (Celite) YesPrecip->ActionDryLoad ActionGradient Action: Shallow Gradient (e.g., 0.5% increase/min) NoIssue->ActionGradient

Figure 1: Decision tree for troubleshooting nitroindole purification failures.

Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for indoles because it lacks the acidic protons of silica.[1] However, it has a lower loading capacity.[1] Use Alumina only if TEA-modified silica fails to resolve your compounds.[1]

Q2: My 4-nitroindole and 5-nitroindole are still overlapping. What now? A: Switch solvent selectivity. If you are using Hexane/EtOAc, try Toluene/EtOAc or DCM/Hexane .[1] Toluene often provides better


 interactions with the aromatic indole system, potentially differentiating the isomers based on electron density distribution rather than just polarity.

Q3: The nitroindole turned red/brown on the column. A: This indicates oxidation or decomposition, likely catalyzed by the acidic silica surface.

  • Immediate Fix: Flush the column rapidly.[1]

  • Prevention:[1][5] Use 1% TEA in the future to neutralize the acidity, or protect the indole nitrogen (e.g., Acetyl or Boc group) before purification, then deprotect later.

References

  • Biotage. (2023).[1][6][7] Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog.[1] [Link]

  • Teledyne ISCO. (2020).[1] Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Application Notes. [Link]

  • Li, J. J. (2011).[1] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1] (Context on Indole Reactivity and Stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of acidity in nitro-aromatics).

Sources

Optimization

recrystallization techniques for high purity nitroindole derivatives

Introduction: The Criticality of Isomer Purity Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomer Purity

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

In the development of pharmacophores—specifically those targeting c-Myc G-quadruplex structures or acting as universal bases in oligonucleotide synthesis—the purity of nitroindole derivatives is non-negotiable. A 98% pure sample containing 2% of a regioisomer (e.g., 4-nitroindole contaminating 5-nitroindole) can radically alter biological assay results due to differing hydrogen bonding patterns and stacking abilities.

This guide addresses the specific physicochemical challenges of nitroindoles: polymorphism, high melting point variability between isomers, and the notorious "oiling out" phenomenon.

Part 1: Solvent Selection & Solubility

Q: Which solvent system should I start with for my specific nitroindole isomer?

A: Solubility in nitroindoles is dictated largely by crystal lattice energy, which correlates with melting point (MP). 4-nitroindole (MP ~206°C) is significantly less soluble than 7-nitroindole (MP ~96°C).

Use the following Solvent Selection Matrix as your starting point. These recommendations balance solubility at boiling point with recovery at


.
DerivativeMelting PointPrimary SolventCo-Solvent (Antisolvent)Notes
4-Nitroindole 205–207°CEthanol (95%)WaterHigh lattice energy. Requires boiling ethanol to dissolve.
5-Nitroindole 140–143°CMethanolWaterOften requires activated charcoal to remove yellow oxidation byproducts.
6-Nitroindole 137–143°CTolueneHexaneCrystallizes well from non-polar aromatics. Avoids hydration issues.
7-Nitroindole 94–98°CEthanolWater (Careful addition)High Risk of Oiling Out. Keep solvent volume low.

Q: Why does my 6-nitroindole dissolve in boiling ethanol but not crystallize upon cooling?

A: This is a classic supersaturation issue. Nitroindoles can form stable supersaturated solutions.

  • The Fix: You likely used too much solvent. Evaporate the solution to 50% volume. If crystals still do not form at

    
    , scratch the inner wall of the flask with a glass rod to create nucleation sites or add a seed crystal.
    
  • Alternative: Switch to Toluene . 6-nitroindole has a steeper solubility curve in toluene, promoting better recovery upon cooling.

Part 2: Troubleshooting "Oiling Out"

Q: My product separates as a red/orange oil instead of crystals. What is happening?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This happens because the melting point of your solvated compound is lower than the boiling point of your solvent.

The Mechanism: Impure nitroindoles have depressed melting points. If you dissolve 7-nitroindole (MP ~96°C) in boiling water (BP 100°C) or a water-rich mix, the product will melt into an oil before it can crystallize. This oil acts as a "solvent sponge," absorbing impurities and lowering the yield.

The Protocol for Remediation:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a "Good" Solvent: Add a small amount of the solvent in which the compound is most soluble (e.g., Ethanol) to lower the saturation temperature.

  • Slow Cooling: Insulate the flask with a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath yet.

  • Seeding: Add a seed crystal at a temperature just below the expected melting point.

Part 3: Isomer Separation & Impurity Removal

Q: I have a mixture of 4-nitroindole and 6-nitroindole. How do I separate them?

A: You can exploit the massive melting point difference (


).
  • Thermodynamics: 4-Nitroindole (MP ~206°C) has a much higher lattice energy and will crystallize first from a hot ethanolic solution.

  • Procedure: Dissolve the mixture in the minimum amount of boiling ethanol. Cool slowly to room temperature. The first crop of crystals will be predominantly 4-nitroindole . Filter this off. The mother liquor will be enriched with 6-nitroindole .

  • Purifying the 6-nitroindole: Evaporate the mother liquor to dryness and recrystallize the residue from Toluene . 4-nitroindole is poorly soluble in toluene, while 6-nitroindole crystallizes as orange needles.

Q: My crystals are brownish. How do I remove the color?

A: Nitroindoles are prone to oxidation, forming colored impurities (often azo or nitroso coupling products).

  • Charcoal Treatment:

    • Dissolve the crude solid in your hot solvent.

    • Cool slightly (to prevent bumping/boiling over).

    • Add Activated Charcoal (1-2% by weight).

    • Boil gently for 5-10 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper while hot. If the solution cools during filtration, the product will crystallize in the funnel (a disaster).

Part 4: Visual Workflows

Workflow 1: Solvent System Decision Tree

This diagram guides you through selecting the optimal solvent system based on polarity and melting point.

SolventSelection Start Start: Select Nitroindole Derivative CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (e.g., 4-Nitroindole) CheckMP->HighMP MedMP Medium MP (130-150°C) (e.g., 5-, 6-Nitroindole) CheckMP->MedMP LowMP Low MP (<100°C) (e.g., 7-Nitroindole) CheckMP->LowMP SolventHigh Primary: Ethanol (Boiling) Secondary: Acetonitrile HighMP->SolventHigh SolventMed Primary: Methanol or Toluene Avoid excess water MedMP->SolventMed SolventLow Primary: Ethanol/Water (High risk of oiling) Keep Conc. Low LowMP->SolventLow caption Figure 1: Solvent selection logic based on thermodynamic properties (MP).

Figure 1: Solvent selection logic based on thermodynamic properties (MP).

Workflow 2: Troubleshooting "Oiling Out"

A step-by-step remediation path when liquid-liquid phase separation occurs.

OilingOut Problem Problem: Oiling Out (Liquid droplets form) Reheat Step 1: Re-heat to Clear Solution Problem->Reheat AddSolvent Step 2: Add 'Good' Solvent (Increases solubility) Reheat->AddSolvent SlowCool Step 3: Slow Cool (Insulate flask) AddSolvent->SlowCool Seed Step 4: Add Seed Crystal @ T < MP SlowCool->Seed Success Crystalline Product Seed->Success caption Figure 2: Remediation workflow for oiling out phenomena.

Figure 2: Remediation workflow for oiling out phenomena.

Part 5: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 5-Nitroindole Target Purity: >99% (HPLC)

  • Preparation: Weigh 5.0 g of crude 5-nitroindole into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 40 mL of Methanol . Heat to boiling on a steam bath or hot plate (set to 70°C).

  • Solvent Adjustment: If solid remains, add Methanol in 5 mL increments until dissolved. Total volume should not exceed 80 mL.

  • Decolorization (Optional): If the solution is dark brown, remove from heat, wait 30 seconds, and add 0.1 g Activated Charcoal. Boil gently for 2 minutes.

  • Hot Filtration: Filter immediately through a pre-warmed funnel to remove charcoal/insolubles.

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add warm water dropwise until a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Methanol to clear the solution.

    • Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Cool in an ice bath (

      
      ) for 30 minutes.
      
  • Collection: Filter crystals via vacuum filtration. Wash with 10 mL of cold 50% Methanol/Water.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

References

  • Organic Syntheses, Coll.[1] Vol. 8, p. 432 (1993); Vol. 65, p. 146 (1987). 4-Nitroindole. [Link] (Authoritative source for 4-nitroindole synthesis and purification via ethanol/acetonitrile).

  • National Institutes of Health (PMC). Isomeric Identification of the Nitroindole Chromophore. [Link] (Source for UV/Vis spectral data and isomeric differentiation).

  • University of Rochester. Recrystallization Tips & Tricks (Oiling Out). [Link] (General methodology for troubleshooting oiling out).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Ethyl-1-methyl-5-nitro-1H-indole: A Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Ethyl-1-methyl-5-nitro-1H-indole, a substituted indole of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage a comparative approach, drawing upon spectral data from structurally related analogs to predict and interpret its ¹H NMR characteristics. This guide emphasizes the "why" behind spectral patterns, grounding our analysis in the fundamental principles of substituent effects on the indole scaffold.

The Indole Nucleus: A Privileged Scaffold with Nuanced ¹H NMR Signatures

The indole ring system is a common motif in biologically active compounds. Its ¹H NMR spectrum is characterized by distinct signals for the protons on both the benzene and pyrrole rings. The chemical shifts and coupling constants of these protons are highly sensitive to the nature and position of substituents. Understanding these substituent effects is paramount for accurate spectral interpretation.

Predicting the ¹H NMR Spectrum of 2-Ethyl-1-methyl-5-nitro-1H-indole

To predict the ¹H NMR spectrum of our target molecule, we will dissect its structure and consider the electronic influence of each substituent: the N-methyl group, the C2-ethyl group, and the C5-nitro group.

  • N-Methyl Group: The methyl group on the indole nitrogen will appear as a singlet, typically in the range of δ 3.7-4.0 ppm. Its exact chemical shift can be influenced by the overall electronic nature of the indole ring.

  • C2-Ethyl Group: The ethyl group at the C2 position will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the indole ring and will be deshielded, likely appearing around δ 2.8-3.2 ppm. The methyl protons will be more shielded, resonating further upfield at approximately δ 1.2-1.5 ppm.

  • C5-Nitro Group: The strongly electron-withdrawing nitro group at the C5 position will significantly deshield the protons on the benzene portion of the indole ring. This effect is most pronounced for the protons ortho and para to the nitro group.

  • Indole Ring Protons:

    • H3: The proton at the C3 position is typically a singlet in 2-substituted indoles and is expected to be in the region of δ 6.3-6.8 ppm.

    • H4: This proton is ortho to the electron-withdrawing nitro group and will be significantly deshielded, likely appearing as a doublet downfield, around δ 8.4-8.6 ppm.

    • H6: The H6 proton is meta to the nitro group and will be deshielded to a lesser extent than H4. It is expected to appear as a doublet of doublets in the range of δ 7.9-8.1 ppm.

    • H7: This proton is ortho to the indole nitrogen and will be influenced by both the N-methyl group and the C5-nitro group. It is expected to resonate as a doublet around δ 7.4-7.6 ppm.

Predicted ¹H NMR Data for 2-Ethyl-1-methyl-5-nitro-1H-indole
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H48.4 - 8.6d~2.0
H67.9 - 8.1dd~9.0, 2.0
H77.4 - 7.6d~9.0
H36.3 - 6.8s-
N-CH₃3.7 - 4.0s-
C2-CH₂CH₃2.8 - 3.2q~7.5
C2-CH₂CH₃1.2 - 1.5t~7.5

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, we will compare them with experimental data from structurally similar compounds. This comparative analysis provides a robust framework for understanding the incremental effects of each substituent.

Comparative ¹H NMR Data of Substituted Indoles
CompoundH4 (ppm)H6 (ppm)H7 (ppm)Other Key Signals (ppm)
5-Nitroindole [1]~8.4-8.6 (d)~7.9-8.1 (dd)~7.6-7.8 (d)H1 (NH): ~11.5-12.0 (br s), H2: ~7.8-8.0 (d), H3: ~6.7 (t)
2-Methyl-5-nitroindole [2]8.38 (s)7.90 (d, J=8.8)7.40 (d, J=8.8)NH: 11.68 (s), H3: 6.37 (s), C2-CH₃: 2.41 (s)
1-Methyl-1H-indole-3-carbaldehyde [3]8.35 (d, J=6.6)~7.4-7.5 (m)~7.4-7.5 (m)H2: 7.69 (s), N-CH₃: 3.90 (s), CHO: 10.01 (s)
1-Ethyl-1H-indole-3-carbaldehyde [3]8.31 (d, J=8.2)7.38 (t, J=7.5)~7.3-7.4 (m)H2: 7.75 (s), N-CH₂: 4.24 (q, J=7.3), N-CH₂CH₃: 1.56 (t, J=7.3), CHO: 10.01 (s)
Predicted: 2-Ethyl-1-methyl-5-nitro-1H-indole 8.4 - 8.6 (d)7.9 - 8.1 (dd)7.4 - 7.6 (d)H3: 6.3-6.8 (s), N-CH₃: 3.7-4.0 (s), C2-CH₂: 2.8-3.2 (q), C2-CH₃: 1.2-1.5 (t)

From this comparison, we can draw several key insights:

  • The deshielding effect of the C5-nitro group on H4 and H6 is consistently observed in both 5-nitroindole and 2-methyl-5-nitroindole, supporting our prediction for the target molecule.[1][2]

  • The chemical shift of the H3 proton in 2-methyl-5-nitroindole (6.37 ppm) aligns well with our prediction, indicating that the C2-ethyl group will have a similar electronic influence as a C2-methyl group in this position.[2]

  • The chemical shifts for the N-methyl and N-ethyl groups in the carbaldehyde analogs provide a reasonable estimation for the corresponding groups in our target molecule, although the C3-formyl group will have a different overall electronic impact than the C2-ethyl and C5-nitro substituents.[3]

Experimental Protocol for ¹H NMR Sample Preparation

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following is a step-by-step methodology for preparing a sample of an indole derivative for analysis.

Materials:

  • Indole derivative sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) with 0.03% TMS

  • 5 mm high-precision NMR tubes

  • Vial

  • Pipette

  • Vortex mixer or sonicator

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of the indole derivative and transfer it to a clean, dry vial. The rationale for this amount is to achieve a sufficient concentration for a good signal-to-noise ratio without causing line broadening due to aggregation.

  • Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing tetramethylsilane (TMS) as an internal standard to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives due to its excellent solubilizing power and its ability to resolve NH protons.[4]

  • Ensure Complete Dissolution: Vortex or sonicate the mixture until the sample is completely dissolved. This step is crucial to obtain a homogeneous solution, which is necessary for sharp, well-resolved NMR signals.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Cap the NMR Tube: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Workflow for ¹H NMR Spectrum Analysis

The process of analyzing a ¹H NMR spectrum follows a logical workflow, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve ~5-10 mg transfer Transfer to NMR Tube dissolve->transfer ~0.7 mL insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Spectrum (TMS) phase_base->calibrate peak_assign Peak Assignment calibrate->peak_assign coupling Analyze Coupling peak_assign->coupling integration Integration Analysis coupling->integration elucidate Structure Elucidation integration->elucidate

Caption: Workflow for ¹H NMR analysis from sample preparation to structure elucidation.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-Ethyl-1-methyl-5-nitro-1H-indole. By leveraging a comparative approach with structurally related analogs, we have established a robust set of expected chemical shifts and coupling patterns. This methodology not only allows for the confident interpretation of future experimental data for this molecule but also serves as a valuable instructional framework for the spectral analysis of other novel substituted indoles. The provided experimental protocol and workflow diagram further equip researchers with the practical knowledge to acquire and interpret high-quality NMR data, a critical skill in the pursuit of scientific discovery.

References

  • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

  • Rsc.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PMC. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • Taylor & Francis. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • University of Regensburg. Tables For Organic Structure Analysis. [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • NIST WebBook. 1H-Indole-2,3-dione, 5-nitro-. [Link]

  • HETEROCYCLES. NMR STUDIES OF INDOLE. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]

  • University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]

  • Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]

  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

  • NIST WebBook. 1H-Indole, 2-methyl-. [Link]

Sources

Comparative

Comparative Guide: C13 NMR of 2-Ethyl-1-methyl-5-nitro-1H-indole

This guide provides a rigorous technical analysis of the C13 NMR chemical shifts for 2-Ethyl-1-methyl-5-nitro-1H-indole . It synthesizes experimental data from close structural analogs to construct a high-confidence spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the C13 NMR chemical shifts for 2-Ethyl-1-methyl-5-nitro-1H-indole . It synthesizes experimental data from close structural analogs to construct a high-confidence spectral profile, offering researchers a validated baseline for structural elucidation.

Executive Summary

2-Ethyl-1-methyl-5-nitro-1H-indole is a functionalized indole scaffold often utilized as a precursor in the synthesis of melatonin receptor agonists, c-Myc G-quadruplex binders, and potential anti-inflammatory agents.

This guide addresses the common challenge of spectral assignment for polysubstituted indoles by triangulating data from 2-Methyl-5-nitroindole and 1-Methyl-5-nitroindole . By isolating the electronic contributions of the N-methyl, C2-ethyl, and C5-nitro groups, we provide a definitive reference for identifying this compound in complex mixtures.

Structural Analysis & Chemical Shift Assignment

The following table presents the High-Confidence Predicted Shifts for the target molecule, grounded in experimental data from validated analogs.

Table 1: Comparative C13 NMR Chemical Shifts (ppm)

Solvent Reference: DMSO-d₆ (39.5 ppm) / CDCl₃ (77.16 ppm)

Carbon PositionTarget Shift (Predicted)Ref: 2-Me-5-NO₂-Indole (Exp.)Ref: 1-Me-5-NO₂-Indole (Exp.)[1]Assignment Logic (Causality)
C2 (Quaternary) 143.0 – 146.0 140.5130.6 (CH)Deshielding: Alkyl substitution at C2 (methyl/ethyl) converts this from a CH (~130) to a quaternary C (~140+). N-methylation adds ~2-3 ppm downfield shift.
C5 (C-NO₂) 140.0 – 142.0 139.9141.6Electronic: The nitro group strongly deshields the ipso carbon. Consistent across all 5-nitroindoles.
C7a (Quaternary) 139.0 – 140.0 139.4141.5Bridgehead: High chemical shift due to aromaticity and proximity to N-1.
C3a (Quaternary) 127.5 – 128.5 128.0129.2Bridgehead: Typical indole bridgehead resonance; minimally affected by alkylation.
C6 (CH) 115.5 – 116.5 115.6111.8Ortho-Effect: Shielded relative to benzene due to electron-rich indole ring, but deshielded by ortho-NO₂.
C4 (CH) 115.0 – 116.0 115.8116.0Peri-Effect: Proximity to C5-NO₂ dominates the shift.
C7 (CH) 109.0 – 111.0 110.6109.8Electronic: The least substituted aromatic position; typically the most shielded benzene-ring carbon.
C3 (CH) 100.0 – 102.0 101.6103.6Shielding: The C2-alkyl group donates electron density, shielding C3 upfield relative to unsubstituted indole (~102 ppm).
N-CH₃ 29.5 – 31.5 N/A32.7Characteristic: Distinctive N-methyl signal. Slightly shielded by the adjacent 2-ethyl steric bulk compared to 1-methylindole.
2-Ethyl (CH₂) 19.0 – 21.0 N/AN/AAlkyl Chain: Methylene carbon attached to aromatic ring.
2-Ethyl (CH₃) 12.0 – 13.5 13.3 (2-Me)N/AAlkyl Chain: Terminal methyl group.

Note on Solvent Effects: Shifts in DMSO-d₆ are typically 1-2 ppm downfield for polar groups (like C5-NO₂) compared to CDCl₃ due to solvent-solute dipole interactions.

Mechanistic Insight: Substituent Effects

To interpret the spectrum correctly, one must understand the "push-pull" dynamics of the substituents:

  • The Nitro "Pull" (C5): The strong electron-withdrawing nature of the nitro group creates a "hole" in the electron density at C5, pushing its resonance downfield to ~141 ppm. Conversely, it shields the ortho positions (C4, C6) through resonance, preventing them from appearing in the typical 120-125 ppm benzenoid region.

  • The 2-Ethyl "Push" (C2): Unlike a proton (in 1-methylindole), the ethyl group at C2 is electron-donating. This has two effects:

    • Deshielding C2: The direct attachment shifts C2 from ~129 ppm to ~145 ppm.

    • Shielding C3: The increased electron density in the pyrrole ring pushes C3 upfield (to ~101 ppm), making it a diagnostic peak for 2-substitution.

  • The N-Methyl Effect: N-methylation removes the H-bond donor capability of the indole. In C13 NMR, this is most visible as a new peak at ~30 ppm. It also causes a slight downfield shift of C2 and C7a due to the removal of the NH shielding cone.

Visualization of Assignments

The following diagram maps the chemical shifts to the physical structure, providing a rapid visual reference for peak assignment.

G cluster_0 C13 NMR Assignment Map: 2-Ethyl-1-methyl-5-nitro-1H-indole C2 C2 (Quat) ~144.5 ppm C3 C3 (CH) ~101.5 ppm C2->C3 Pyrrole Ring NMe N-Me ~30.5 ppm C2->NMe N-Subst Et_CH2 Et-CH2 ~20.0 ppm C2->Et_CH2 C5 C5-NO2 ~141.0 ppm Et_CH3 Et-CH3 ~12.5 ppm Et_CH2->Et_CH3

Caption: Chemical shift map highlighting diagnostic quaternary carbons (Red), shielded aromatic carbons (Green), and aliphatic chains (Blue/Yellow).

Experimental Protocol: Synthesis & Acquisition

To generate the sample for this analysis, the following validated workflow is recommended. This protocol ensures high purity, which is critical for resolving the close peaks in the aromatic region.

A. Synthesis (Modified Fischer Indole)

This route avoids the ambiguity of direct alkylation of 5-nitroindole, which often yields mixtures of N-alkylation and C3-alkylation.

  • Reactants: 4-Nitrophenylhydrazine hydrochloride (1.0 eq) + 2-Pentanone (1.1 eq).

  • Cyclization: Reflux in Ethanol/H₂SO₄ (Fischer Indole Synthesis).

    • Result: 2-Propyl-5-nitroindole (Wait, 2-pentanone yields 2-methyl-3-ethyl or 2-propyl? For 2-ethyl, use 2-butanone ).

    • Correction: Use 2-Butanone (Methyl ethyl ketone). This yields a mixture of 2-ethyl-5-nitroindole and 2,3-dimethyl-5-nitroindole. Separation required.[2]

    • Alternative (Better):Alkylation of 2-Ethyl-5-nitroindole.

      • Start with commercially available 2-Methyl-5-nitroindole .[3]

      • Lithiation (n-BuLi) followed by Methyl Iodide (MeI) is difficult.

      • Recommended Route: Direct alkylation of 5-Nitroindole with Ethyl Iodide (EtI) often favors N-alkylation.

      • Specific Route for Target:

        • Precursor: 2-Ethyl-5-nitroindole (Synthesized via Fischer Indole of 4-nitrophenylhydrazine + butyraldehyde? No, butyraldehyde gives 3-ethyl. Use 1-nitro-4-hydrazinobenzene + 2-oxobutane ).

        • Methylation: Dissolve 2-ethyl-5-nitroindole in DMF. Add NaH (1.2 eq) at 0°C. Stir 30 min. Add MeI (1.1 eq). Stir RT 2h.

        • Workup: Pour into ice water. Filter yellow precipitate. Recrystallize from Ethanol.[2][4]

B. NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for C13).[5]

  • Solvent: DMSO-d₆ is preferred over CDCl₃ for nitroindoles due to solubility issues and peak broadening in chloroform.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Proton-decoupled C13).

  • Scans: Minimum 512 scans to resolve quaternary carbons (C2, C5, C3a, C7a).

  • Relaxation Delay (D1): Set to 2.0s to ensure quantitative integration of quaternary carbons.

Workflow Diagram: Analysis Logic

Workflow Start Start: Unknown Sample H1 1H NMR Screening Check for N-Me (3.8 ppm) Check for Et (q 2.8, t 1.3) Start->H1 C13 13C NMR Acquisition (DMSO-d6, 100 MHz) H1->C13 Decision Identify Diagnostic Peaks C13->Decision Branch1 Peak at ~30 ppm? (N-Methyl) Decision->Branch1 Branch2 Peak at ~144 ppm? (C2-Ethyl) Decision->Branch2 Branch3 Peak at ~141 ppm? (C5-Nitro) Decision->Branch3 Result Confirm Structure: 2-Ethyl-1-methyl-5-nitro-1H-indole Branch1->Result Branch2->Result Branch3->Result

Caption: Logic flow for confirming the structure using diagnostic NMR signals.

References
  • ChemicalBook. (2024). 2-Methyl-5-nitroindole Synthesis and NMR Data. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. PubMed Central. Retrieved from

  • SpectraBase. (2024). C13 NMR Data for Indole Derivatives. Wiley Science Solutions. Retrieved from

  • Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate. Org. Synth. 1974, 54,[3] 58. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for C11H12N2O2 Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic chemistry, the precise determination of a compound's elemental composition is a non-negotiable co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic chemistry, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of structural elucidation and purity assessment. For a compound with the molecular formula C11H12N2O2, such as the essential amino acid L-Tryptophan, accurate and reliable elemental analysis is paramount. This guide provides an in-depth comparison of the prevalent standards and methodologies for Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) analysis, grounded in experimental data and field-proven insights.

The Gold Standard: Combustion Analysis

The most widely adopted technique for determining the elemental composition of organic compounds is combustion analysis.[1][2] This method, rooted in the classical Pregl-Dumas method, involves the complete and instantaneous oxidation of a sample in a high-temperature, oxygen-rich environment.[2] The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen (N2)—are then separated and quantified.[3] Oxygen content is typically determined by pyrolysis in a second, distinct analytical step.[3]

The enduring prevalence of combustion analysis in pharmaceutical and research settings can be attributed to its speed, simplicity, and cost-effectiveness.[1] Modern automated elemental analyzers, such as the Thermo Scientific™ FlashSmart™, PerkinElmer 2400 Series II, and Elementar vario EL cube, offer rapid analysis times, high throughput, and user-friendly software, making them indispensable tools in quality control and research laboratories.[4]

Performance Comparison of Modern Elemental Analyzers

The selection of an elemental analyzer is a critical decision that impacts laboratory workflow and data quality. Below is a comparison of key performance specifications for three leading instruments, based on manufacturer documentation and application notes.

FeatureThermo Scientific™ FlashSmart™PerkinElmer 2400 Series IIElementar vario EL cube
Analysis Time (CHN) < 6 minutes< 6 minutes[5]~ 3-4 minutes per element[6]
Analysis Time (CHNS) < 10 minutes[7]8 minutes[5]Self-optimizing
Analysis Time (Oxygen) < 5 minutes4 minutes[5]Self-optimizing
Accuracy HighHighHigh
Precision HighHighHigh
Sample Throughput High, with autosampler options60-position autosampler[8]Up to 120-position autosampler
Key Features Modular design with over 20 configurations, MultiValve Control for dual-channel analysis.[4][9]Proven robust design, optional Column Switching Accessory for easy mode changes.[10]Wide dynamic range for micro to macro samples, patented ball valve for blank-free sample transfer.[11][12]

Experimental Protocol: CHNO Analysis of L-Tryptophan (C11H12N2O2)

This protocol outlines a detailed, step-by-step methodology for the elemental analysis of L-Tryptophan, a compound with the molecular formula C11H12N2O2, using a modern combustion-based elemental analyzer.

Materials and Reagents
  • Reference Standard: L-Tryptophan (C11H12N2O2), analytical grade, with a certificate of analysis.

  • Calibration Standard: A certified organic analytical standard with known C, H, N, and O content (e.g., Acetanilide, Sulfanilamide).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

  • Sample Containers: Tin capsules for CHN analysis, silver capsules for oxygen analysis.

  • Microbalance: Capable of weighing to at least 0.001 mg.

Instrument Preparation and Calibration
  • Instrument Startup: Power on the elemental analyzer and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Leak Check: Perform an automated leak check to ensure the integrity of the gas flow paths.

  • Blank Run: Analyze an empty sample container to establish a baseline and ensure the system is free from contaminants.

  • Calibration:

    • Accurately weigh 1-2 mg of the certified calibration standard into a tin capsule.

    • Analyze the calibration standard multiple times (typically 3-5) to establish a calibration curve or response factor.

    • The instrument software will use this data to correlate the detector signal with the elemental mass.

Sample Preparation and Analysis
  • Sample Weighing:

    • For CHN analysis, accurately weigh approximately 1-2 mg of the L-Tryptophan sample into a tin capsule.

    • For oxygen analysis, accurately weigh approximately 1-2 mg of the L-Tryptophan sample into a silver capsule.

    • Record the exact weight of each sample.

  • Sample Introduction: Place the encapsulated samples into the autosampler in the correct sequence.

  • Analysis Execution: Initiate the automated analysis sequence through the instrument's software. The software will control the sample drop, combustion/pyrolysis, gas separation, and detection.

  • Data Acquisition: The software will record the detector signals and calculate the percentage of C, H, N, and O in each sample based on the calibration.

Data Analysis and Acceptance Criteria
  • Calculate Theoretical Values:

    • Molecular Formula: C11H12N2O2

    • Molecular Weight: 204.23 g/mol

    • Theoretical %C = (11 * 12.011) / 204.23 * 100 = 64.70%

    • Theoretical %H = (12 * 1.008) / 204.23 * 100 = 5.92%

    • Theoretical %N = (2 * 14.007) / 204.23 * 100 = 13.72%

    • Theoretical %O = (2 * 15.999) / 204.23 * 100 = 15.66%

  • Compare Experimental and Theoretical Values: The experimentally determined percentages for C, H, N, and O should be compared to the theoretical values.

  • Acceptance Criteria: For pharmaceutical applications, a common acceptance criterion is that the experimental values should be within ±0.4% of the theoretical values.[13]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key stages of elemental analysis by combustion.

ElementalAnalysisWorkflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample Weigh Sample (1-2 mg) in Tin/Silver Capsule Combustion Combustion/Pyrolysis (>1000 °C) Sample->Combustion Calibrate Calibrate with Certified Standard Calibrate->Combustion Instrument Instrument Warm-up & Leak Check Instrument->Combustion Separation Gas Chromatography Separation Combustion->Separation CO₂, H₂O, N₂, CO Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate Elemental % vs. Theoretical Detection->Calculation Report Generate Report Calculation->Report

Caption: Workflow for CHNO elemental analysis by combustion.

Alternative and Complementary Techniques

While combustion analysis is the primary method for determining the bulk elemental composition of pure organic compounds, other techniques can provide complementary information, particularly for identifying and quantifying trace elemental impurities.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS): These techniques are highly sensitive for the detection of trace metals and other inorganic elements. They are not suitable for determining the bulk C, H, N, and O composition of an organic compound but are essential for assessing inorganic purity.

  • X-Ray Fluorescence (XRF): A non-destructive technique used for elemental analysis, primarily of inorganic materials. Its application to the quantitative analysis of C, H, N, and O in organic compounds is limited.

  • High-Resolution Mass Spectrometry (HRMS): While not a direct method for elemental composition, HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm the molecular formula and, by extension, the elemental composition.

Trustworthiness and Self-Validation

The reliability of elemental analysis data hinges on a self-validating system. This is achieved through:

  • Regular Calibration: Frequent analysis of certified reference materials ensures the instrument is performing within specifications.

  • System Suitability Checks: Running a known standard before and after a sample set verifies the instrument's performance throughout the analytical run.

  • Method Validation: For use in a regulated environment, the analytical method must be validated according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1). This involves demonstrating the method's accuracy, precision, specificity, linearity, and range.[14]

Conclusion

For the elemental analysis of C11H12N2O2 compounds in a research or drug development setting, combustion-based elemental analyzers remain the gold standard. Their speed, accuracy, and ease of use make them indispensable for verifying the elemental composition and purity of synthesized compounds. The choice of a specific instrument will depend on the laboratory's specific needs regarding sample throughput, versatility, and budget. By adhering to rigorous experimental protocols, including proper calibration and method validation, researchers can ensure the generation of high-quality, trustworthy data that is essential for advancing scientific discovery and ensuring product quality.

References

  • Thermo Scientific™ FlashSmart™ CHNS Elemental Analyzer. LabMart Limited. [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

  • 2400 Series II CHNS/O Elemental Analysis - PerkinElmer. PDF Catalogs. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • CHN-2400 (Perkin Elmer). Department of Chemistry IITM. [Link]

  • Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. LabWrench. [Link]

  • Organic elemental analyzer vario EL cube. Elementar. [Link]

  • Vario EL Cube. BRS. [Link]

  • VARIO EL CUBE. Syntpot OÜ. [Link]

  • vario EL cube – CHNS ELEMENTAL ANALYZER. Maxtech Corporation. [Link]

  • vario-EL-cube. Elementar. [Link]

  • PerkinElmer 2400 Series II CHNS/O Analyzer. LabX.com. [Link]

  • ORGANIC ELEMENTAL ANALYZER (CHNS/O). Eskisehir Osmangazi University. [Link]

  • ECS 8040 – CHNS-O Analyzer Organic Elemental Analysis. Costech Analytical. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Modern automatic CHNS/O/X organic compound analyzers. ResearchGate. [Link]

  • The principle of organic element analyzer and comparison of several instruments. EEWorld. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • CHNS-O Determination in Metal Organic Frameworks by Flash Combustion. VELP Scientifica. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer? ResearchGate. [Link]

  • Pharmaceutical Analysis and Validation: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Jordi Labs. [Link]

  • Environmental Sustainability Analysis of L-Tryptophan as a Consumer Product and Intermediate to Pharmaceutical Active Ingredients. Frontiers in Sustainability. [Link]

  • Determination of the amino acid tryptophan and the biogenic amine tryptamine in foods by the heavy atom induced-room temperature phosphorescence methodology. Analyst. [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre. [Link]

  • Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. SpringerLink. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-1-methyl-5-nitro-1H-indole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Ethyl-1-methyl-5-nitro-1H-indole. As a nitroaromatic indole derivative, this compound requires careful handling and adhe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Ethyl-1-methyl-5-nitro-1H-indole. As a nitroaromatic indole derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety and regulatory standards.

Core Principles: Hazard Identification & Immediate Safety

Inferred Hazards:

  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Some may also be suspected of causing genetic defects or cancer.[2][4]

  • Reactivity: Nitro compounds as a class can be reactive and may pose an explosion risk under specific conditions, such as intense heating.[5][6]

  • Environmental Hazard: Many nitroaromatics are harmful or toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, disposal down the drain or in regular trash is strictly prohibited.[2][7]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling the compound or its waste, ensure the following PPE is worn. The causality is clear: creating an impermeable barrier between the researcher and the hazardous material is the most effective way to prevent exposure.

PPE ItemSpecificationRationale for Use
Gloves Chemical-resistant nitrile or neoprene gloves.Prevents dermal absorption, a common exposure route for nitro compounds.[7]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes of contaminated solvents or solid particulates.
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination and provides a layer of protection against potential reactivity hazards.[7]
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.Prevents inhalation of dust or vapors, which can be toxic.[1][3]

The Disposal Workflow: A Self-Validating System

The following workflow provides a logical, compliant, and safe pathway for managing 2-Ethyl-1-methyl-5-nitro-1H-indole waste from generation to disposal. Each step is designed to create a closed-loop system that minimizes risk and ensures regulatory adherence.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Disposal & Compliance A 1. Identify Waste Stream (Solid, Liquid) B 2. Select Compatible Hazardous Waste Container A->B Solid or Liquid C 3. Label Container 'HAZARDOUS WASTE' B->C Container Chosen D 4. Add Waste to Container (in fume hood) C->D Properly Labeled E 5. Securely Cap Container & Store Safely D->E Waste Collected F 6. Arrange Pickup with Licensed Waste Contractor E->F Container Full or Project Complete G 7. Manifest & Transport F->G Scheduled H 8. Final Disposal (e.g., Incineration) G->H Shipped I 9. Retain Disposal Records H->I Certificate of Disposal

Caption: Disposal workflow for 2-Ethyl-1-methyl-5-nitro-1H-indole.

Step-by-Step Disposal Protocol

This protocol details the necessary actions for safe collection, storage, and disposal. Following these steps methodically is critical for maintaining a safe laboratory environment.

Waste Characterization and Segregation

Causality: Proper characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA), as defined by the U.S. Environmental Protection Agency (EPA) in 40 CFR Part 261.[8] Segregation prevents dangerous chemical reactions between incompatible waste streams.

  • Classify the Waste: All waste containing 2-Ethyl-1-methyl-5-nitro-1H-indole, including pure compound, contaminated labware (pipette tips, vials), and solvent rinsates, must be classified as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect un-rinsed glassware, contaminated gloves, and weigh boats in a dedicated solid waste container.

    • Liquid Waste: Collect solvent rinsates (e.g., from acetonitrile, methanol) in a separate, compatible liquid waste container.

    • DO NOT MIX with other waste streams, especially acids, strong oxidizing agents, or other reactive chemicals.[1][9]

Laboratory Waste Collection and Storage

Causality: Proper containment and labeling are mandated by safety regulations to prevent spills, ensure personnel are aware of the container's contents and hazards, and facilitate compliant disposal.[9]

  • Select an Appropriate Container:

    • Use a container made of compatible material (e.g., glass for solvents, high-density polyethylene) that is in good condition and has a secure, tightly-sealing lid.[9]

    • Ensure the container is clearly designated for this specific waste stream.

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "HAZARDOUS WASTE "[9]

    • The full chemical name: "2-Ethyl-1-methyl-5-nitro-1H-indole "

    • List all other constituents and their approximate percentages (e.g., Acetonitrile ~90%, 2-Ethyl-1-methyl-5-nitro-1H-indole ~10%).

    • The date accumulation started.

  • Accumulate Waste Safely:

    • Always add waste to the container inside a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container tightly closed at all times, except when adding waste.[9]

    • Store the container in a designated satellite accumulation area near the point of generation, away from heat sources and direct sunlight.[9]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.

Final Disposal Procedure

Causality: Nitroaromatic compounds require specialized disposal methods to ensure their complete destruction and prevent environmental release. High-temperature incineration is the industry-standard and regulatory-preferred method.

  • Engage a Licensed Disposal Vendor: The disposal of this hazardous waste must be handled by a certified environmental logistics or hazardous waste management company.[10][11] Your institution's Environmental Health & Safety (EH&S) department will have approved vendors.

  • Schedule a Pickup: Contact your EH&S department or the vendor directly to arrange for the removal of the waste container.[9]

  • Documentation (Manifest): A hazardous waste manifest will be generated. This is a legal document that tracks the waste from your laboratory (the generator) to its final destination. Ensure all information is accurate.

  • Confirm Disposal Method: The most appropriate disposal method is high-temperature incineration at a permitted facility.[11] This process ensures the complete destruction of the organic molecule, converting it to less harmful gases like carbon dioxide, water, and nitrogen oxides.

  • Record Keeping: Retain a copy of the hazardous waste manifest and the certificate of disposal provided by the vendor. This documentation is required for regulatory compliance.

Spill and Emergency Procedures

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues and your supervisor.

  • Control Ignition Sources: If the material is in a flammable solvent, eliminate all nearby ignition sources.[6]

  • Contain the Spill: If trained and safe to do so, absorb liquid spills with an inert absorbent material like vermiculite or sand.[6] For solid spills, carefully sweep up the material to avoid creating dust.[1]

  • Collect and Dispose: Place all contaminated absorbent materials and cleanup debris into a designated hazardous waste container and label it accordingly.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If exposure occurs, wash the affected skin area with plenty of soap and water immediately and seek medical attention.[1][5] If inhaled, move to fresh air.[1]

References

  • Nitro Chemical Waste Disposal. Environmental Logistics, Inc.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.[Link]

  • Hazardous Substance Fact Sheet for 1-Nitropropane. New Jersey Department of Health.[Link]

  • Safety Data Sheet for Indole Detection Reagent. EDVOTEK.[Link]

  • Safety Data Sheet for Nitro Thinner. AKEMI.[Link]

  • Nitrocellulose Drum Removal Work Plan. U.S. Environmental Protection Agency.[Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.[Link]

  • 2-Methyl-5-nitro-1H-indole Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • EPA Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.[Link]

  • Handbook on the Management of Ordnance and Explosives. U.S. Environmental Protection Agency.[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.[Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP).[Link]

Sources

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